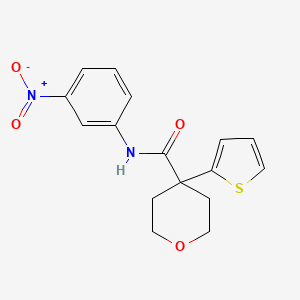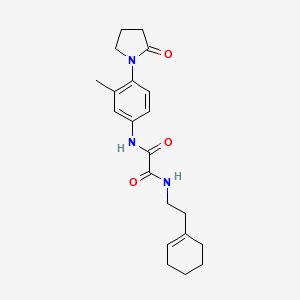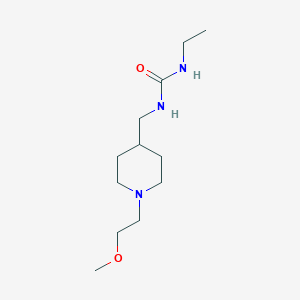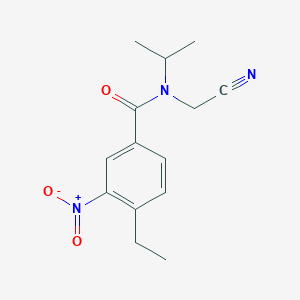
N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide” is a complex organic compound. It contains a nitrophenyl group (a benzene ring with a nitro group), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group attached to an amine) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the nitro group could make the compound more acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide and its derivatives are subject to research for their synthesis and chemical properties. Studies demonstrate various methods for synthesizing nitrothiophene derivatives, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in radiosensitization studies, with specific derivatives demonstrating slight radiosensitization in mammalian cells and in vivo sarcoma models, despite systemic toxicity at higher doses (Threadgill et al., 1991). Moreover, research into the green synthesis of thiophenyl pyrazoles and isoxazoles via 1,3-dipolar cycloaddition has shown significant antimicrobial activity, highlighting the compound's utility in developing new antibacterial and antifungal agents (Sowmya et al., 2018).
Biological Evaluation
The evaluation of N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide derivatives for biological activities is a prominent area of research. Investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have revealed potential antidepressant and nootropic agents, with specific derivatives showing high activity in models for evaluating these effects (Thomas et al., 2016). Additionally, studies on the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have demonstrated its effectiveness against various microorganisms, further supporting the therapeutic potential of these compounds (Cakmak et al., 2022).
Material Science Applications
In material science, the introduction of nitro groups, thiazole rings, and thioether linkages in polyamides has been explored to develop high-refractive-index materials. These materials show excellent solubility, high heat resistance, and potential applications in optics due to their high refractive indices and transparency in the visible region (Javadi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJIJQJIGDZKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)




![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

